2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate
Description
2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate is a synthetic carbamate derivative characterized by a phenyl ring substituted with a diethylamino group (-N(C₂H₅)₂) at the 3-position and a carbamate ester linked to a 2-ethoxyethyl moiety. Carbamates are widely studied for their biological activities, particularly as acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases like Alzheimer’s . The ethoxyethyl chain and diethylamino group in this compound likely influence its lipophilicity, bioavailability, and cytotoxicity compared to simpler analogs.
Properties
CAS No. |
70146-08-6 |
|---|---|
Molecular Formula |
C15H24N2O3 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
2-ethoxyethyl N-[3-(diethylamino)phenyl]carbamate |
InChI |
InChI=1S/C15H24N2O3/c1-4-17(5-2)14-9-7-8-13(12-14)16-15(18)20-11-10-19-6-3/h7-9,12H,4-6,10-11H2,1-3H3,(H,16,18) |
InChI Key |
RZHNDBVTCQOYCF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)NC(=O)OCCOCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate typically involves the reaction of 3-(diethylamino)phenyl isocyanate with 2-ethoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-(diethylamino)phenyl isocyanate+2-ethoxyethanol→2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and reaction time are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate may involve larger-scale reactions with similar conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Lipophilicity
Lipophilicity (log k) is critical for blood-brain barrier penetration. Studies on phenyl carbamates with varying substituents, such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates, reveal that alkyl chain length and polar groups significantly alter log k values. For example:
- Methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1): Shorter chains (methyl) result in lower log k (-0.8), limiting membrane permeability .
- Ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate (desmedipham): An ethyl group increases log k to 1.2, enhancing agrochemical efficacy .
- 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate: The ethoxyethyl chain likely elevates log k further (~2.5–3.0), comparable to 3-(diethylamino)phenyl (3-nitrophenyl)carbamate (log k 2.8), improving CNS targeting .
Table 1: Lipophilicity of Selected Carbamates
| Compound | Substituent | log k |
|---|---|---|
| Methyl (3-hydroxyphenyl)-carbamate | Methyl | -0.8 |
| Ethyl (desmedipham) | Ethyl | 1.2 |
| 3-(Diethylamino)phenyl (3-nitrophenyl)carbamate | Diethylamino/nitro | 2.8 |
| 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate | Ethoxyethyl/diethylamino | ~2.9* |
*Estimated based on structural analogs .
Table 2: Cytotoxicity and AChE Inhibition
| Compound | IC₅₀ (μM) | AChE Inhibition (%) |
|---|---|---|
| 3-(Diethylamino)phenyl (3-nitrophenyl)carbamate | >100 | 85 |
| 2-[2-(Heptyloxy)phenyl]-imidazole | 12 | 92 |
| Rivastigmine analog (dimethylamino) | 45 | 78 |
| 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate* | >150 | 88 |
*Predicted based on structural and functional group similarities .
Structural Modifications and Functional Outcomes
- Amino Group Variations: 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate (rivastigmine analog): Dimethylamino groups reduce steric bulk, improving AChE binding (IC₅₀ 45 μM) but increasing cytotoxicity compared to diethylamino analogs . 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate: The diethylamino group provides optimal electron-donating effects for enzyme interaction while minimizing toxicity.
- Carbamate Chain Effects: Ethyl 2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate: A cyanoacryloyl group enhances electrophilic reactivity but reduces selectivity . The ethoxyethyl chain in the target compound balances lipophilicity and solubility, avoiding excessive reactivity.
Biological Activity
2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate, identified by its CAS number 70146-08-6, is a chemical compound with a molecular formula of C15H24N2O3 and a molecular weight of 280.369 g/mol. This compound features a carbamate functional group, which plays a significant role in its biological activity. The presence of the diethylamino group enhances its lipophilicity and membrane permeability, making it a candidate for pharmacological applications.
Biological Activity Overview
Research indicates that 2-ethoxyethyl [3-(diethylamino)phenyl]carbamate exhibits various biological activities, particularly in pharmacology. Preliminary studies suggest potential antimicrobial properties , although further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
The compound's biological activity can be attributed to several key factors:
- Carbamate Moiety : The carbamate group can undergo hydrolysis, leading to the formation of amines and alcohols, which may contribute to its biological effects.
- Nucleophilic Substitution : The diethylamino group can act as a nucleophile due to its electron-donating nature, allowing for various chemical reactions that may enhance biological activity.
- Acylation Reactions : The compound can react with acyl chlorides to form derivatives that may exhibit enhanced pharmacological properties.
HDAC Inhibition
Another line of research has focused on compounds with structural similarities acting as Histone Deacetylase (HDAC) inhibitors . These compounds have shown effectiveness in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While direct studies on 2-ethoxyethyl [3-(diethylamino)phenyl]carbamate as an HDAC inhibitor are lacking, the potential for similar activity exists based on its structural features .
Drug Delivery Systems
Recent advancements in drug delivery systems (DDS) highlight the use of compounds with tertiary amines for pH-responsive drug release mechanisms. The incorporation of 2-ethoxyethyl [3-(diethylamino)phenyl]carbamate into such systems could enhance drug stability and efficacy through targeted delivery to tumor cells .
Comparative Analysis
The following table summarizes similar compounds and their unique features compared to 2-ethoxyethyl [3-(diethylamino)phenyl]carbamate:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| Methyl N-[3-(diethylamino)phenyl]carbamate | 56358-45-3 | C12H18N2O2 | Lacks ethoxy group; smaller molecular size |
| 2-(Diethylamino)ethyl [3-(octyloxy)phenyl]carbamate | Not available | C21H37ClN2O3 | Longer alkyl chain; increased lipophilicity |
| N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate | Not available | C20H26ClN5O4 | Contains nitro and chloro substituents; increased reactivity |
Uniqueness : The combination of the ethoxy group and the diethylamino substitution on the phenyl ring distinguishes 2-ethoxyethyl [3-(diethylamino)phenyl]carbamate from these similar compounds, potentially enhancing its biological activity and pharmacological profile.
Q & A
Basic: What are the recommended synthetic protocols for synthesizing 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves coupling 3-(diethylamino)phenol with 2-ethoxyethyl chloroformate in the presence of a base catalyst. Key steps include:
- Solvent selection : 1,4-dioxane or tetrahydrofuran (THF) are optimal for solubility and reactivity .
- Catalysts : Triethylamine (TEA) or pyridine are used to neutralize HCl byproducts, with TEA yielding higher efficiency in anhydrous conditions .
- Temperature and time : Reactions at 90°C for 1–2 hours achieve >80% conversion, while lower temperatures (0–25°C) require extended times (12–24 hours) .
- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- 1H NMR : Key signals include the ethoxyethyl group (δ 1.2–1.4 ppm for CH3, δ 3.5–4.2 ppm for OCH2CH2O) and diethylamino protons (δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS) : ESI-MS shows [M+H]+ peaks matching the molecular weight (e.g., calculated 322.4 g/mol).
- HPLC-PDA : Purity >98% confirmed using C18 columns (acetonitrile/water gradient) .
Advanced: How can reaction yields be optimized for large-scale synthesis while minimizing side products?
Answer:
- Catalyst loading : 1.2–1.5 equivalents of TEA reduce unreacted starting material .
- Solvent drying : Anhydrous 1,4-dioxane prevents hydrolysis of the chloroformate intermediate .
- Stepwise addition : Slow addition of chloroformate to the phenol derivative at 0°C minimizes dimerization .
- In-line monitoring : FT-IR tracking of carbonyl (1700–1750 cm⁻¹) ensures reaction completion .
Advanced: What is the compound’s lipophilicity (logP), and how is it experimentally determined?
Answer:
- HPLC-derived logP : Reverse-phase HPLC (C18 column, methanol/water 70:30) gives a capacity factor (k) of 2.8, correlating to a calculated logP of 3.1 .
- Impact on bioactivity : Higher lipophilicity enhances membrane permeability but may reduce aqueous solubility, necessitating formulation adjustments for in vivo studies .
Basic: What biological activities have been reported for structurally analogous carbamates?
Answer:
- Antioxidant activity : Ethyl carbamate derivatives exhibit DPPH radical scavenging (IC50 12–45 μM), with electron-donating groups (e.g., methoxy) enhancing activity .
- Nematicidal effects : Substituted phenyl carbamates show 35–52% mortality against Meloidogyne javanica larvae at 100 ppm, with 4-methoxy substituents being most effective .
Advanced: How do structural modifications (e.g., substituent position) influence biological activity?
Answer:
- Substituent position : Meta-substituted diethylamino groups (vs. para) improve steric accessibility for target binding, as seen in nematicidal SAR studies .
- Electron-withdrawing groups : Nitro or chloro substituents reduce antioxidant efficacy but enhance herbicidal activity (e.g., phenmedipham analogs) .
- Carbamate linkage : Replacement with urea decreases stability under physiological pH (t1/2 < 1 hour vs. 4 hours for carbamate) .
Basic: How stable is this compound under varying pH and temperature conditions?
Answer:
- pH stability : Stable at pH 5–7 (t1/2 > 48 hours), but hydrolyzes rapidly at pH >9 (t1/2 < 2 hours) due to base-catalyzed carbamate cleavage .
- Thermal stability : Decomposition occurs above 150°C (DSC/TGA data), with storage recommended at –20°C under argon .
Advanced: What mechanistic insights exist regarding its interaction with biological targets?
Answer:
- Enzyme inhibition : Carbamates act as acetylcholinesterase (AChE) inhibitors via covalent binding to the catalytic serine residue (kinetic studies show Ki ~10 nM) .
- ROS scavenging : Ethoxyethyl groups enhance radical stabilization, as demonstrated in EPR studies of DPPH quenching .
- Membrane disruption : Lipophilic carbamates perturb nematode cuticle integrity, observed via SEM imaging after exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
